Pyrrolidine, 2,5-bis(trimethylsilyl)- CAS 178618-16-1 properties
Pyrrolidine, 2,5-bis(trimethylsilyl)- CAS 178618-16-1 properties
This technical guide details the properties, synthesis, and applications of 2,5-bis(trimethylsilyl)pyrrolidine (CAS 178618-16-1 and its derivatives), a specialized reagent class primarily used as a precursor for non-stabilized azomethine ylides in the synthesis of complex alkaloids.
The "Pandey" Precursor for Non-Stabilized Azomethine Ylides[1]
Executive Summary
Pyrrolidine, 2,5-bis(trimethylsilyl)- (specifically its N-substituted derivatives like N-benzyl or N-Boc) represents a critical class of "latent" dipoles in organic synthesis.[1] Unlike stabilized azomethine ylides generated from condensation of aldehydes and amino esters, this scaffold allows for the generation of non-stabilized azomethine ylides via a single-electron transfer (SET) oxidative desilylation mechanism.
This methodology, pioneered largely by Ganesh Pandey and colleagues, provides a direct, stereocontrolled entry into highly substituted pyrrolidine alkaloids, including the potent analgesic Epibatidine .
Physicochemical Profile
The core 2,5-bis(trimethylsilyl)pyrrolidine scaffold is typically accessed and utilized as an N-substituted derivative (e.g., N-benzyl, N-Boc) to prevent premature protodesilylation and to facilitate the oxidative generation of the ylide.
| Property | Description |
| CAS Number | 178618-16-1 (Refers to the specific isomer/derivative used in original reports) |
| Molecular Structure | Pyrrolidine ring substituted at C2 and C5 with trimethylsilyl (TMS) groups.[1] |
| Stereochemistry | Typically synthesized as a mixture of cis and trans isomers; the trans isomer is often thermodynamically preferred or isolated for specific protocols. |
| Physical State | Viscous oil or low-melting solid (depending on N-substituent).[1] |
| Solubility | Highly soluble in non-polar organic solvents (THF, Et₂O, Toluene, DCM). |
| Stability | Stable to air and moisture under ambient conditions. Highly sensitive to oxidants (Ag(I), Ce(IV)) and strong acids. |
| Reactivity Profile | Latent 1,3-dipole. The C-Si bonds function as "chemical handles" for oxidative cleavage.[1] |
Synthesis & Manufacturing
The "Self-Validating" Protocol: Lithiation/Silylation Sequence
The most robust method for accessing the 2,5-bis(trimethylsilyl) scaffold is the "Beak-Pandey" protocol, utilizing the directing group ability of the N-Boc or N-benzyl moiety to facilitate α-lithiation.[1]
Reagents Required:
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Substrate: N-Boc-pyrrolidine or N-Benzyl-pyrrolidine.[1]
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Base: sec-Butyllithium (s-BuLi) (1.3 M in cyclohexane) – Pyrophoric.
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Additive:
-Tetramethylethylenediamine (TMEDA). -
Electrophile: Trimethylsilyl chloride (TMSCl).
Step-by-Step Protocol:
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System Prep: Flame-dry a 2-neck round-bottom flask under Argon.
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Solvation: Dissolve N-Boc-pyrrolidine (1.0 equiv) and TMEDA (2.2 equiv) in anhydrous Et₂O at -78 °C.
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Lithiation: Dropwise add s-BuLi (2.2 equiv) over 30 minutes. Maintain temperature < -70 °C.
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Mechanistic Note: TMEDA breaks the alkyllithium aggregates, increasing the basicity of s-BuLi to deprotonate the α-protons.
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Incubation: Stir at -78 °C for 1 hour to ensure formation of the bis-lithiated species.
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Quench: Add TMSCl (2.5 equiv) dropwise.
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Workup: Allow to warm to Room Temperature (RT). Quench with saturated NH₄Cl. Extract with Et₂O.
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Purification: Flash chromatography (Hexanes/EtOAc) yields the 2,5-bis(TMS) derivative.
Figure 1: Synthetic workflow for the generation of the 2,5-bis(trimethylsilyl)pyrrolidine scaffold.
Reactivity & Mechanistic Insights
The "Killer App": Oxidative Desilylation
The defining property of CAS 178618-16-1 derivatives is their ability to serve as precursors for azomethine ylides under oxidative conditions.[1][2] This overcomes the limitation of classical ylide generation (which requires acidic protons or specific condensation partners).
Mechanism: Photo-Induced Electron Transfer (PET) [1]
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Oxidation: An oxidant (e.g., AgF or a photo-excited sensitizer like DCA) removes an electron from the nitrogen lone pair.
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Desilylation: The resulting radical cation is stabilized by the β-silicon effect. Fluoride (or another nucleophile) attacks the silicon, causing C-Si bond cleavage.
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Ylide Formation: A second oxidation/desilylation event (or sequential loss) generates the 1,3-dipole (azomethine ylide).
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Cycloaddition: The ylide undergoes a [3+2] cycloaddition with an electron-deficient alkene (dipolarophile).
Figure 2: Mechanistic pathway for the generation of azomethine ylides via oxidative desilylation.
Applications in Drug Discovery
Synthesis of Epibatidine
The most authoritative application of this reagent is the total synthesis of (±)-Epibatidine , a potent nicotinic acetylcholine receptor agonist.
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Protocol: N-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine is treated with AgF (Silver Fluoride) in the presence of trans-ethyl-3-(6-chloro-3-pyridyl)acrylate.[1]
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Outcome: The in-situ generated ylide traps the acrylate to form the 7-azabicyclo[2.2.1]heptane core of Epibatidine with high stereocontrol (endo/exo selectivity).
Access to 3,4-Disubstituted Pyrrolidines
This method is superior to standard decarboxylative ylide generation for accessing simple 3,4-disubstituted pyrrolidines .[1] By varying the dipolarophile (alkynes, maleimides, nitroalkenes), researchers can rapidly generate libraries of pyrrolidine cores with defined stereochemistry at C3 and C4.
Handling & Safety
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s-BuLi: Extreme caution. Pyrophoric. Must be handled under inert atmosphere (Argon/Nitrogen) using cannula techniques.
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TMSCl: Corrosive and volatile. Reacts violently with water to release HCl gas. Use in a fume hood.
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2,5-bis(TMS)pyrrolidine: Generally low toxicity but should be treated as a chemical irritant. Avoid inhalation of vapors.
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AgF (Silver Fluoride): Light sensitive and corrosive. Hygroscopic. Store in the dark under inert gas.
References
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Pandey, G. , Bagul, T. D., & Sahoo, A. K. (1998).[3][4] "[3+2] Cycloaddition of Nonstabilized Azomethine Ylides.[2][3][4][5][6] 7. Stereoselective Synthesis of Epibatidine and Analogues". The Journal of Organic Chemistry, 63(3), 760-768. Link
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Pandey, G. , & Lakshmaiah, G. (1993). "Generation and [3+2] cycloaddition of nonstabilized azomethine ylides via oxidative desilylation: a new entry to the synthesis of highly substituted pyrrolidines". Tetrahedron Letters, 34(30), 4861-4864. Link
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Beak, P. , & Lee, W. K. (1990). "The stereochemistry of lithiations of N-Boc-pyrrolidine". The Journal of Organic Chemistry, 55(9), 2578-2580. Link
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Palomo, C. , et al. (1991). "A novel highly stereoselective synthesis of pyrrolidines...". Journal of the Chemical Society, Chemical Communications, (7), 524-526. Link
